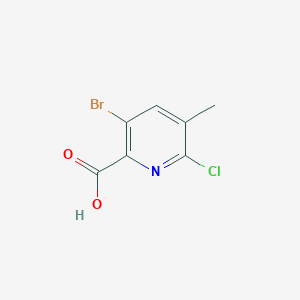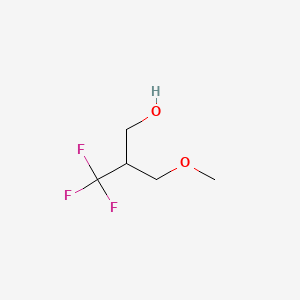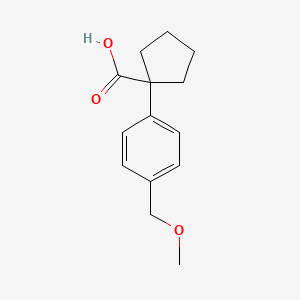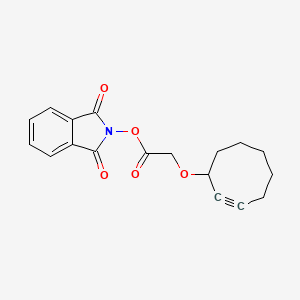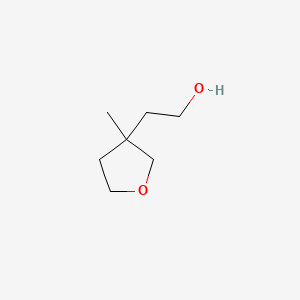
2-(3-Methyloxolan-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methyloxolan-3-yl)ethan-1-ol is an organic compound with the molecular formula C7H14O2 It is a derivative of oxolane, a five-membered ring containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyloxolan-3-yl)ethan-1-ol typically involves the reaction of 3-methyloxolane with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the ring-opening of ethylene oxide and its subsequent addition to the oxolane ring .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor. This method ensures a consistent supply of the product and allows for better control over reaction conditions, leading to higher yields and purity .
化学反応の分析
Types of Reactions
2-(3-Methyloxolan-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-(3-methyloxolan-3-yl)ethanal or 2-(3-methyloxolan-3-yl)ethanone.
Reduction: Formation of 2-(3-methyloxolan-3-yl)ethane.
Substitution: Formation of 2-(3-methyloxolan-3-yl)ethyl halides or amines.
科学的研究の応用
2-(3-Methyloxolan-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized as a solvent or intermediate in the production of various chemicals.
作用機序
The mechanism of action of 2-(3-Methyloxolan-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxolane ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Methyloxolane: A similar compound with a slightly different structure, used as a solvent and in green chemistry applications.
2-(2-Methyloxolan-3-yl)ethan-1-ol: Another derivative of oxolane with similar properties and applications.
Uniqueness
2-(3-Methyloxolan-3-yl)ethan-1-ol is unique due to its specific substitution pattern on the oxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
分子式 |
C7H14O2 |
|---|---|
分子量 |
130.18 g/mol |
IUPAC名 |
2-(3-methyloxolan-3-yl)ethanol |
InChI |
InChI=1S/C7H14O2/c1-7(2-4-8)3-5-9-6-7/h8H,2-6H2,1H3 |
InChIキー |
MLUFXXQWGHUAFY-UHFFFAOYSA-N |
正規SMILES |
CC1(CCOC1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


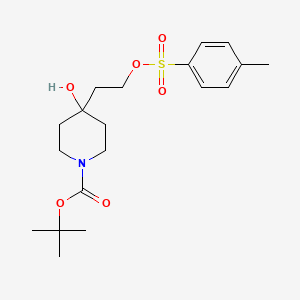
![(1R,5S,7s)-3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B15299335.png)
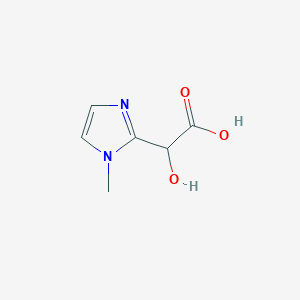
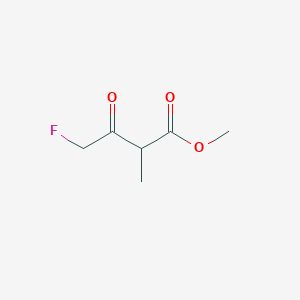

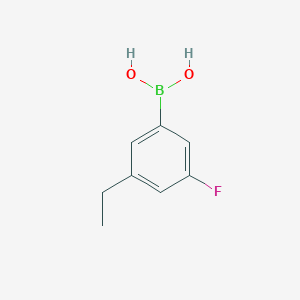


![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(ethylamino)propanoic acid](/img/structure/B15299363.png)

